N-({3-[(4-Methoxyphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}methyl)-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
Firefly luciferase-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and applications. This compound is closely related to firefly luciferase, an enzyme responsible for the bioluminescence observed in fireflies. Firefly luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. Firefly luciferase-IN-5 is a potent inhibitor of this enzyme, making it a valuable tool in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Firefly luciferase-IN-5 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific inhibitory groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Firefly luciferase-IN-5 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: Firefly luciferase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the inhibitory groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
Firefly luciferase-IN-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in bioluminescence assays to monitor gene expression and cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents targeting bioluminescent pathways.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
Firefly luciferase-IN-5 exerts its effects by binding to the active site of firefly luciferase, inhibiting its catalytic activity. This prevents the enzyme from oxidizing luciferin, thereby blocking the bioluminescence reaction. The molecular targets include specific amino acid residues within the enzyme’s active site, which are crucial for its function.
Comparison with Similar Compounds
Firefly luciferase-IN-5 is unique compared to other luciferase inhibitors due to its high potency and specificity. Similar compounds include:
Luciferase-IN-1: A less potent inhibitor with a different binding mechanism.
Luciferase-IN-2: Another inhibitor with broader specificity, affecting multiple luciferase enzymes.
Luciferase-IN-3: Known for its stability but lower inhibitory activity.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[[3-[(4-methoxyphenyl)methyl]imidazo[4,5-b]pyridin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-6-11-20(13-17(16)2)31(28,29)25-14-22-26-21-5-4-12-24-23(21)27(22)15-18-7-9-19(30-3)10-8-18/h4-13,25H,14-15H2,1-3H3 |
InChI Key |
OVKCKTUMFCYNES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC3=C(N2CC4=CC=C(C=C4)OC)N=CC=C3)C |
Origin of Product |
United States |
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